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This technical guide provides an in-depth overview of the interaction between C-type Lectin
Domain Family 2 Member D (CLEC2D), also known as Lectin-Like Transcript 1 (LLT1), and its
receptor, CD161 (NKR-P1A). This axis represents a critical, yet complex, immune checkpoint
that modulates the activity of both the innate and adaptive immune systems. Understanding the
nuances of this interaction is paramount for the development of novel immunotherapies in
oncology and autoimmune diseases.

Core Interaction: Molecular and Biophysical
Properties

CLEC2D (LLT2) is a type Il transmembrane protein belonging to the C-type lectin-like receptor
superfamily.[1] It is expressed as a disulfide-bonded homodimer on the surface of various
immune cells upon activation, including B cells, dendritic cells, monocytes, and T cells, as well
as on various tumor cells.[1][2][3][4][5] Its cognate receptor, CD161 (NKR-P1A), is also a type Il
transmembrane C-type lectin-like protein, expressed as a homodimer on Natural Killer (NK)
cells, and subsets of T cells, including CD8+ T cells, CD4+ T helper 17 (Th17) cells, and
innate-like T cells.[3][6][7][8][9]

The binding affinity of the CLEC2D-CD161 interaction is relatively low, which is a characteristic
feature of many interactions within the Natural Killer Cell Receptor (NKR) family. This low
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affinity suggests that the avidity of the interaction, influenced by the clustering of receptors and
ligands at the immunological synapse, plays a crucial role in signal transduction.

Quantitative Binding Data

The interaction between CLEC2D and CD161 has been characterized biophysically, primarily
through surface plasmon resonance (SPR). The reported dissociation constants (Kd) are in the
micromolar range, indicating a transient interaction.
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Signaling and Functional Consequences

The functional outcome of CLEC2D-CD161 engagement is highly context-dependent, varying
significantly between different immune cell lineages. This functional duality positions the axis as
a nuanced regulator of immune responses.

Inhibitory Signaling in NK Cells and CD8+ T Cells

In Natural Killer (NK) cells, the interaction between CLEC2D on target cells and CD161 on the
NK cell surface transmits an inhibitory signal.[1][3][11][12] This inhibition suppresses the
cytotoxic activity of NK cells against target cells, including cancer cells.[1][3][11][12] Several
studies have demonstrated that tumor cells upregulate CLEC2D as a mechanism of immune
evasion, thereby protecting themselves from NK cell-mediated lysis.[1][13][14] Blocking this
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interaction with monoclonal antibodies against either CLEC2D or CD161 has been shown to
restore NK cell cytotoxicity against various cancers, including triple-negative breast cancer,

prostate cancer, and glioma.[1][11][12][13]

Similarly, in CD8+ T cells, particularly in the context of glioma, the CLEC2D-CD161 pathway
has been shown to be inhibitory, attenuating T cell-mediated cytotoxicity.[6][7][15]

A simplified representation of the inhibitory signaling pathway in NK cells is depicted below.
While the precise downstream signaling intermediates are not fully elucidated, the pathway is

known to counteract activating signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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